2-(Cyclopent-1-en-1-yl)benzofuran
Overview
Description
2-(Cyclopent-1-en-1-yl)benzofuran is a heterocyclic compound that features a benzofuran ring fused with a cyclopentene ring. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)benzofuran typically involves the cyclization of appropriate precursors. One common method includes the use of salicylaldehyde and cyclopentenone under basic conditions to form the benzofuran ring . Another approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes photocyclization and subsequent aromatization .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopent-1-en-1-yl)benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, especially at the 2-position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
2-(Cyclopent-1-en-1-yl)benzofuran has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclopent-1-en-1-yl)benzofuran involves its interaction with various molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival . The compound may also interfere with the translation initiation process, affecting the synthesis of proteins essential for tumor growth .
Comparison with Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
Cyclopentene: A simple cycloalkene that forms the basis for the cyclopentene ring in 2-(Cyclopent-1-en-1-yl)benzofuran.
Silvestrol: A cyclopenta[b]benzofuran derivative with potent anti-cancer properties.
Uniqueness: this compound is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Unlike its parent compounds, it combines the reactivity of both the benzofuran and cyclopentene rings, making it a versatile molecule for various applications.
Properties
CAS No. |
118959-02-7 |
---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-(cyclopenten-1-yl)-1-benzofuran |
InChI |
InChI=1S/C13H12O/c1-2-6-10(5-1)13-9-11-7-3-4-8-12(11)14-13/h3-5,7-9H,1-2,6H2 |
InChI Key |
NQHKCIHIVKYRMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C1)C2=CC3=CC=CC=C3O2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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